Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction with aromatic aldehydes or aliphatic aldehydes . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Other reactions include the transformation of one of the intermediate compounds via vanillyl alcohol to vanillin .Scientific Research Applications
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Scientific Field: Organic Synthesis
- Application Summary : The compound 2-(4-ETHYL-5-((3-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE, which has a similar structure, is used in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : Pinacol boronic esters, which are structurally related to the compound you mentioned, are used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The method involves a catalytic protodeboronation utilizing a radical approach .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Scientific Field: Biochemistry
- Application Summary : A compound with a similar structure, N-(3-methoxybenzyl)-9Z,12Z-octadecenamide, was synthesized using the carbodiimide condensation method (CCM) .
- Methods of Application : The CCM was used to efficiently synthesize this compound .
- Results or Outcomes : The outcomes of the synthesis are not specified in the source .
-
Scientific Field: Organic Synthesis
- Application Summary : The compound 2-(4-ETHYL-5-((3-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE, which has a similar structure, is used in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : Pinacol boronic esters, which are structurally related to the compound you mentioned, are used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The method involves a catalytic protodeboronation utilizing a radical approach .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Scientific Field: Biochemistry
- Application Summary : A compound with a similar structure, N-(3-methoxybenzyl)-9Z,12Z-octadecenamide, was synthesized using the carbodiimide condensation method (CCM) .
- Methods of Application : The CCM was used to efficiently synthesize this compound .
- Results or Outcomes : The outcomes of the synthesis are not specified in the source .
-
Scientific Field: Organic Synthesis
- Application Summary : The compound 2-(4-ETHYL-5-((3-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE, which has a similar structure, is used in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : Pinacol boronic esters, which are structurally related to the compound you mentioned, are used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The method involves a catalytic protodeboronation utilizing a radical approach .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Scientific Field: Biochemistry
- Application Summary : A compound with a similar structure, N-(3-methoxybenzyl)-9Z,12Z-octadecenamide, was synthesized using the carbodiimide condensation method (CCM) .
- Methods of Application : The CCM was used to efficiently synthesize this compound .
- Results or Outcomes : The outcomes of the synthesis are not specified in the source .
Future Directions
While specific future directions for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate are not available, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry . This suggests potential future research directions in exploring the pharmacological activities of similar compounds.
properties
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHDOPXEWWEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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